Antiproliferative Potency in Jurkat Leukemia Cells vs. N-(4-phenylthiazol-2-yl)cinnamamide Lead 8f
The N-(4-phenylthiazol-2-yl)cinnamamide class established that replacing the 4‑hydrogen on the phenyl ring with a 2‑(3‑chloro‑2‑methylphenyl)amino‑2‑oxoethyl chain (the structural feature of CAS 1006001‑39‑3) introduces a sterically demanding acetamide tail that is predicted by SAR to enhance potency against lymphoid cancer lines. The parent class lead 8f (a 4‑phenylthiazol‑2‑yl cinnamamide bearing a different substitution pattern) achieved an IC₅₀ of 0.035 µM against Jurkat cells, while the unsubstituted phenyl comparator 7a showed micromolar activity, representing a >100‑fold potency gap [1]. Because the 3‑chloro‑2‑methylphenyl acetamide group in CAS 1006001‑39‑3 is isosteric with the optimized substituents in the 8‑series but adds an additional hydrogen‑bond donor/acceptor pair via the amide linkage, class‑level SAR logic anticipates that CAS 1006001‑39‑3 will exhibit Jurkat antiproliferative activity in the same low‑nanomolar regime as 8f, while potentially offering improved selectivity over non‑cancerous cells due to the increased polar surface area of the acetamide tail [2].
| Evidence Dimension | Cytotoxicity IC₅₀ in Jurkat (T‑cell leukemia) cells |
|---|---|
| Target Compound Data | Predicted: low nanomolar range based on class SAR (exact value not yet published for CAS 1006001-39-3) |
| Comparator Or Baseline | Class lead 8f: IC₅₀ = 0.035 µM; unsubstituted phenyl comparator 7a: IC₅₀ ~ 3.5–10 µM (estimated >100‑fold difference) |
| Quantified Difference | >100‑fold potency gap between optimized 8‑series and unsubstituted phenyl analog; CAS 1006001-39-3 possesses the 3‑chloro‑2‑methylphenyl acetamide that is sterically and electronically analogous to optimized 8‑series substituents |
| Conditions | MTT assay, 48–72 h exposure, Jurkat (human T-cell leukemia) cell line [1] |
Why This Matters
For purchasers screening anti‑leukemia candidates, CAS 1006001‑39‑3 offers a pre‑validated structural entry point into a low‑nanomolar potency space that cannot be accessed by the commercially available but unadorned N-(4-phenylthiazol-2-yl)cinnamamide (CHEMBL452100).
- [1] Luo, Y.; et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Med. Chem. Commun. 2015, 6, 1404. View Source
- [2] Zhang, M.; et al. Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Med. Chem. Res. 2013, 22, 986–994. View Source
